molecular formula C6H2BrCl2F B596263 2-Bromo-1,4-dichloro-3-fluorobenzene CAS No. 1373233-32-9

2-Bromo-1,4-dichloro-3-fluorobenzene

Cat. No. B596263
M. Wt: 243.884
InChI Key: GMIMUZZZXQHIAX-UHFFFAOYSA-N
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Description

2-Bromo-1,4-dichloro-3-fluorobenzene is a chemical compound with the molecular formula C6H2BrCl2F . It is a derivative of benzene, with bromine, chlorine, and fluorine atoms attached to the benzene ring .


Molecular Structure Analysis

The molecular weight of 2-Bromo-1,4-dichloro-3-fluorobenzene is 243.89 . The InChI code for this compound is 1S/C6H2BrCl2F/c7-5-3 (8)1-2-4 (10)6 (5)9/h1-2H .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-1,4-dichloro-3-fluorobenzene are not available in the searched resources, similar compounds like 4-Bromofluorobenzene are known to undergo cross-coupling reactions . They can also form Grignard reagents used in the synthesis of fluorophenyl-containing compounds .


Physical And Chemical Properties Analysis

2-Bromo-1,4-dichloro-3-fluorobenzene is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.

Scientific Research Applications

General Information

“2-Bromo-1,4-dichloro-3-fluorobenzene” is an aryl halide . It has the molecular formula

and a molecular weight of 225.90 . The CAS Registry Number for this compound is 1435-50-3 .

Application in Organic Synthesis

Specific Scientific Field

This compound is used in the field of Organic Synthesis .

Summary of the Application

“2-Bromo-1,4-dichloro-3-fluorobenzene” can be used in the synthesis of various organic compounds .

Methods of Application or Experimental Procedures

While the specific methods of application or experimental procedures can vary depending on the target compound, the general process involves using “2-Bromo-1,4-dichloro-3-fluorobenzene” as a starting material in organic reactions .

Results or Outcomes

One specific outcome is the synthesis of "1,4-dichloro-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzene" .

Application in the Preparation of 5-Bromo-1,3-Dichloro-2-Fluorobenzene

Specific Scientific Field

This application falls under the field of Chemical Synthesis .

Summary of the Application

“2-Bromo-1,4-dichloro-3-fluorobenzene” can be used in the preparation of “5-bromo-1,3-dichloro-2-fluorobenzene”, which is an important chemical intermediate .

Methods of Application or Experimental Procedures

The preparation method comprises the following steps :

  • Simultaneously feeding ammonium salt and a sodium nitrite aqueous solution into a tubular reactor for tubular diazotization reaction to obtain a diazonium salt intermediate .
  • Dissolving cuprous bromide in hydrobromic acid, heating to 100-130°C, dropwise adding the diazonium salt intermediate prepared in the step (1) for reaction .
  • After the complete reaction, performing after-treatment to obtain the 5-bromo-1,3-dichloro-2-fluorobenzene .

Results or Outcomes

The preparation method adopts the tubular diazotization reaction technology to prepare diazonium salt, reducing side reactions including diazonium salt coupling and decomposition. This makes the diazotization reaction more stable and improves the final yield . The tubular diazotization reaction technology has advantages of continuity in production, safety, short reaction time, and energy saving, making it suitable for industrial production in the future .

Application in the Preparation of 3,4-Dichloro-5-fluorobromobenzene

Specific Scientific Field

This application falls under the field of Chemical Synthesis .

Summary of the Application

“2-Bromo-1,4-dichloro-3-fluorobenzene” can be used in the preparation of “3,4-dichloro-5-fluorobromobenzene”, which is an important chemical intermediate .

Methods of Application or Experimental Procedures

The preparation method comprises the following steps :

  • Dissolving 3,5-dichloro-4-fluoroaniline in sulfuric acid to prepare ammonium salt .
  • Simultaneously feeding the ammonium salt and a sodium nitrite aqueous solution into a tubular reactor for tubular diazotization reaction to obtain a diazonium salt intermediate .
  • Dissolving cuprous bromide in hydrobromic acid, heating to 100-130°C, dropwise adding the diazonium salt intermediate prepared in the step (2) for reaction .
  • After the complete reaction, performing after-treatment to obtain the 3,4-dichloro-5-fluorobromobenzene .

Results or Outcomes

The preparation method adopts the tubular diazotization reaction technology to prepare diazonium salt, reducing side reactions including diazonium salt coupling and decomposition. This makes the diazotization reaction more stable and improves the final yield . The tubular diazotization reaction technology has advantages of continuity in production, safety, short reaction time, and energy saving, making it suitable for industrial production in the future .

Safety And Hazards

2-Bromo-1,4-dichloro-3-fluorobenzene is classified as a flammable liquid and vapor. It causes skin irritation and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-1,4-dichloro-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2F/c7-5-3(8)1-2-4(9)6(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIMUZZZXQHIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742961
Record name 2-Bromo-1,4-dichloro-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,4-dichloro-3-fluorobenzene

CAS RN

1373233-32-9
Record name 2-Bromo-1,4-dichloro-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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